molecular formula C12H12BrNO B12096198 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

Katalognummer: B12096198
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: RBHWXVRSVGVVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound with the molecular formula C12H12BrNO It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group and a bromine atom is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves the following steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the para position.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The furan ring and the aniline moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the aniline moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an aniline moiety.

    2-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.

Uniqueness

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both a bromine atom and a furan-2-ylmethyl group on the aniline scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H12BrNO

Molekulargewicht

266.13 g/mol

IUPAC-Name

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3

InChI-Schlüssel

RBHWXVRSVGVVAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NCC2=CC=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.